4-Bromobut-2-en-1-yl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobut-2-en-1-yl 4-methoxybenzoate is an organic compound that belongs to the class of brominated alkenes and benzoates. It is characterized by the presence of a bromine atom attached to a butenyl group, which is further esterified with 4-methoxybenzoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobut-2-en-1-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-bromobut-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobut-2-en-1-yl 4-methoxybenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the butenyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The double bond in the butenyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: m-CPBA in dichloromethane or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) are typical conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) is often employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Products include epoxides or diols.
Reduction: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
4-Bromobut-2-en-1-yl 4-methoxybenzoate finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromobut-2-en-1-yl 4-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the butenyl group acts as a leaving group, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-butene: A simpler brominated alkene used in organic synthesis.
4-Methoxybenzoic acid: The parent acid used in the esterification process.
4-Bromobut-2-en-1-ol: The alcohol precursor used in the synthesis of the ester.
Uniqueness
4-Bromobut-2-en-1-yl 4-methoxybenzoate is unique due to its combined structural features of a brominated butenyl group and a methoxybenzoate ester. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
828268-12-8 |
---|---|
Molekularformel |
C12H13BrO3 |
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
4-bromobut-2-enyl 4-methoxybenzoate |
InChI |
InChI=1S/C12H13BrO3/c1-15-11-6-4-10(5-7-11)12(14)16-9-3-2-8-13/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
KVUAENUBSSUTFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OCC=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.